molecular formula C19H22N4O4 B2619283 N-(2H-1,3-benzodioxol-5-yl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide CAS No. 1251677-02-7

N-(2H-1,3-benzodioxol-5-yl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide

Cat. No.: B2619283
CAS No.: 1251677-02-7
M. Wt: 370.409
InChI Key: ALPIYGWCMPKZQO-UHFFFAOYSA-N
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Description

“N-(2H-1,3-benzodioxol-5-yl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide” is a complex organic compound that features a benzodioxole ring, a dihydropyrimidinone moiety, and a piperidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2H-1,3-benzodioxol-5-yl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the dihydropyrimidinone moiety: This can be synthesized via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Coupling of the piperidine ring: This can be done through nucleophilic substitution reactions.

    Final assembly: The final compound is assembled through amide bond formation between the benzodioxole and dihydropyrimidinone intermediates.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring.

    Reduction: Reduction reactions may target the dihydropyrimidinone moiety.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.

Biology

In biological research, it may be studied for its potential effects on cellular processes and pathways.

Medicine

The compound could be investigated for its therapeutic potential, including anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In industrial applications, it might be used in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(2H-1,3-benzodioxol-5-yl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide” would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2H-1,3-benzodioxol-5-yl)-2-[4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide: Lacks the piperidine ring.

    N-(2H-1,3-benzodioxol-5-yl)-2-[4-methyl-6-oxo-2-(morpholin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide: Contains a morpholine ring instead of a piperidine ring.

Uniqueness

The presence of the piperidine ring in “N-(2H-1,3-benzodioxol-5-yl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide” may confer unique biological properties, such as enhanced binding affinity to certain biological targets or improved pharmacokinetic properties.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(4-methyl-6-oxo-2-piperidin-1-ylpyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4/c1-13-9-18(25)23(19(20-13)22-7-3-2-4-8-22)11-17(24)21-14-5-6-15-16(10-14)27-12-26-15/h5-6,9-10H,2-4,7-8,11-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPIYGWCMPKZQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)N2CCCCC2)CC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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